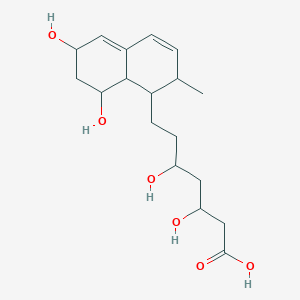
7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid is a useful research compound. Its molecular formula is C18H28O6 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple hydroxyl groups and a hexahydronaphthalene moiety, which are believed to contribute to its biological activity. This article reviews the current understanding of its biological properties, including anti-inflammatory effects and implications in lipid metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C18H28O6. The presence of hydroxyl (-OH) groups suggests potential for hydrogen bonding and antioxidant activity. The carboxylic acid group (-COOH) allows for typical reactions such as esterification and amidation.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H28O6 |
| Hydroxyl Groups | Multiple (-OH) |
| Carboxylic Acid Group | Present (-COOH) |
| Hexahydronaphthalene Moiety | Yes |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The presence of multiple hydroxyl groups may enhance its antioxidant capacity and contribute to its bioactivity. Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with relevant enzymes.
Lipid Metabolism Modulation
The compound's structural similarity to statins like pravastatin suggests potential roles in lipid metabolism. Statins are known for their cholesterol-lowering effects through inhibition of HMG-CoA reductase. Initial data imply that this compound may interact with similar biological targets involved in lipid regulation .
Study on Antioxidant Capacity
A study conducted on structurally related compounds demonstrated that those with multiple hydroxyl groups showed enhanced antioxidant activity. This suggests that this compound may have similar properties.
Interaction with Biological Targets
Research exploring the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Early findings indicate potential binding affinities with enzymes involved in lipid metabolism and inflammatory responses. Further investigations are necessary to elucidate specific pathways affected by this compound .
Comparison with Related Compounds
The following table compares this compound with other notable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pravastatin | Similar hexahydronaphthalene structure | Used primarily as a statin for hyperlipidemia |
| Atorvastatin | Dihydroxy monocarboxylic acid | Known for cholesterol-lowering effects |
| 3-Hydroxybutyric Acid | Simple hydroxycarboxylic acid | Roles in energy metabolism |
Propiedades
IUPAC Name |
7-(6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDADMCPDUNEBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














